molecular formula C9H16O3 B6589372 2-(3,3-dimethylcyclobutyl)-2-methoxyacetic acid CAS No. 2294783-29-0

2-(3,3-dimethylcyclobutyl)-2-methoxyacetic acid

Cat. No.: B6589372
CAS No.: 2294783-29-0
M. Wt: 172.22 g/mol
InChI Key: YOGNRWMZHPGCGJ-UHFFFAOYSA-N
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Description

2-(3,3-dimethylcyclobutyl)-2-methoxyacetic acid is an organic compound with a unique structure characterized by a cyclobutyl ring substituted with two methyl groups and a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethylcyclobutyl)-2-methoxyacetic acid typically involves the cyclization of a suitable precursor followed by functional group modifications. One common route involves the cyclization of a 3,3-dimethylbutyl derivative under acidic conditions to form the cyclobutyl ring. Subsequent methoxylation and carboxylation steps yield the final product. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis or batch reactors. These methods ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-dimethylcyclobutyl)-2-methoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(3,3-dimethylcyclobutyl)-2-methoxyacetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,3-dimethylcyclobutyl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate conversion. Additionally, it can modulate signaling pathways by interacting with receptors or other cellular components, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-dimethylcyclobutyl)acetic acid: Similar in structure but lacks the methoxy group.

    2-(3,3-dimethylcyclobutyl)propanoic acid: Contains a propanoic acid moiety instead of methoxyacetic acid.

    2-(3,3-dimethylcyclobutyl)-2-hydroxyacetic acid: Features a hydroxy group instead of a methoxy group.

Uniqueness

2-(3,3-dimethylcyclobutyl)-2-methoxyacetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2294783-29-0

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-(3,3-dimethylcyclobutyl)-2-methoxyacetic acid

InChI

InChI=1S/C9H16O3/c1-9(2)4-6(5-9)7(12-3)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11)

InChI Key

YOGNRWMZHPGCGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C(C(=O)O)OC)C

Purity

95

Origin of Product

United States

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